

# An In-depth Technical Guide to the Discovery and Development of GSK3532795

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3532795 |           |
| Cat. No.:            | B606272    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

**GSK3532795**, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of **GSK3532795**. The information is intended for researchers, scientists, and professionals involved in drug development.

# Core Mechanism of Action: Targeting HIV-1 Maturation

The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of infectious viral particles.[3] This process involves the viral protease cleaving the Gag polyprotein at specific sites, leading to a structural rearrangement and the formation of the mature viral core.[4] **GSK3532795** specifically targets and inhibits the final cleavage event in Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By blocking this cleavage, **GSK3532795** prevents the proper maturation of the virion, resulting in the production of immature, non-infectious virus particles.[5][6]

The binding of **GSK3532795** is thought to stabilize the six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the



ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

## In Vitro Antiviral Activity

**GSK3532795** has demonstrated potent antiviral activity against various strains of HIV-1 in vitro. The following table summarizes its 50% effective concentration (EC50) values against wild-type and mutant HIV-1 variants.

| HIV-1 Strain               | EC50 (nM)  |
|----------------------------|------------|
| Wild-Type (WT)             | 1.9[7][8]  |
| Wild-Type (in human serum) | 10.2[7][8] |
| V370A Mutant               | 2.7[7][8]  |
| ΔV370 Mutant               | 13[7][8]   |

## **Clinical Development: Phase II Studies**

**GSK3532795** has been evaluated in Phase II clinical trials to assess its safety, efficacy, and dose-response in treatment-naive HIV-1 infected adults.

This study evaluated **GSK3532795** as monotherapy and in combination with atazanavir (ATV) with or without ritonavir (RTV).[5] The key findings are summarized below:

| Treatment Group                                 | Duration | Median HIV-1 RNA Decline<br>(log10 copies/mL) |
|-------------------------------------------------|----------|-----------------------------------------------|
| GSK3532795 Monotherapy<br>(≥40 mg)              | Day 11   | >1.0[5][9]                                    |
| GSK3532795 + ATV ± RTV                          | Day 29   | >1.0[5][9]                                    |
| GSK3532795 Monotherapy<br>(40 mg) in Subtype C  | Day 11   | >1.0[9]                                       |
| GSK3532795 Monotherapy<br>(120 mg) in Subtype C | Day 11   | >1.0[9]                                       |



The study concluded that **GSK3532795** demonstrated potent antiviral activity and was generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of **GSK3532795** (in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1] The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at Week 24.[1]

| Treatment Arm                 | HIV-1 RNA <40 copies/mL at Week 24 (mITT) |
|-------------------------------|-------------------------------------------|
| GSK3532795 (60 mg) + TDF/FTC  | 76-83%[1][4]                              |
| GSK3532795 (120 mg) + TDF/FTC | 76-83%[1][4]                              |
| GSK3532795 (180 mg) + TDF/FTC | 76-83%[1][4]                              |
| Efavirenz (600 mg) + TDF/FTC  | 77%[1][4]                                 |

Safety and Tolerability from Phase IIb Study[1][4][10]

| Adverse Event Category                    | GSK3532795               | Efavirenz |
|-------------------------------------------|--------------------------|-----------|
| Serious Adverse Events                    | 5%                       | 9%        |
| Adverse Events Leading to Discontinuation | 5%                       | 17%       |
| Gastrointestinal Adverse<br>Events        | 3-4 fold higher than EFV | -         |

Although **GSK3532795** showed comparable efficacy to efavirenz, it was associated with a higher rate of gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone, which led to the discontinuation of its development.[1][2]

#### **Resistance Profile**

Resistance to **GSK3532795** has been characterized through in vitro selection studies.[3][11] These studies identified key amino acid substitutions in the Gag polyprotein that reduce the



susceptibility to the inhibitor.

Key Resistance-Associated Substitutions:[3][11][12][13][14]

- Primary Substitutions: A364V, V362I
- Secondary Substitutions:
  - Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, I333V, V370A/M
  - Viral protease: R41G (occurred with V362I)
  - o Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

The H219Q substitution was found to increase viral replication capacity and reduce the susceptibility of poorly growing viruses.[3][14]

### **Experimental Protocols**

This assay is used to determine the in vitro efficacy of **GSK3532795** against HIV-1.

- Cell Culture: MT-2 cells are used for the assay.
- Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.
- Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of GSK3532795. The final cell density is 10,000 cells per well.
- Incubation: The plates are incubated for 4-5 days.
- Quantification of Viral Yield: Virus production is quantified by measuring either cell-free reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cellassociated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to **GSK3532795**.

• Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the presence of **GSK3532795** at a starting concentration of 1x or 2x the EC50.



- Serial Passage: The infected cells are monitored for cytopathic effect (CPE). Once significant CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.
- Dose Escalation: With each subsequent passage, the concentration of GSK3532795 is doubled.
- Control: A parallel culture of infected MT-2 cells is passaged without the drug to serve as a control.
- Genotypic Analysis: At various passages, viral RNA is extracted, and the Gag gene is sequenced to identify amino acid substitutions.

#### **Visualizations**



Click to download full resolution via product page

Caption: HIV-1 Maturation Pathway and the inhibitory action of GSK3532795.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 6. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor—Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antiviral Activity, Safety, and Exposure–Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PMC
  [pmc.ncbi.nlm.nih.gov]
- 10. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial | PLOS One [journals.plos.org]
- 11. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 12. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 13. researchgate.net [researchgate.net]
- 14. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of GSK3532795]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#gsk3532795-discovery-and-development]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com